Tacrine hydrochloride
Overview
Description
Tacrine hydrochloride is a centrally acting acetylcholinesterase inhibitor and indirect cholinergic agonist. It was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer’s disease. This compound enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Mechanism of Action
Target of Action
Tacrine hydrochloride, also known as Tacrine, is a centrally acting acetylcholinesterase inhibitor . The primary target of Tacrine is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
Tacrine interacts with its target, AChE, by reversibly binding to and inactivating it . This action inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses . The increased concentration of acetylcholine enhances cholinergic function, which is believed to be beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of AChE by Tacrine affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, Tacrine increases the concentration of this neurotransmitter at the synapses, enhancing the transmission of signals in the brain . This action can help counteract the memory loss and cognitive deficits associated with Alzheimer’s disease .
Pharmacokinetics
Tacrine is metabolized in the liver, primarily by the cytochrome P450 IA2 isozyme, into a variety of monohydroxy metabolites . The plasma elimination half-life of Tacrine is between 2 to 4 hours, and it is excreted through the kidneys . The bioavailability of tacrine can vary widely among individuals, ranging from 24% to 36% when administered orally .
Result of Action
The primary molecular effect of Tacrine is the increased concentration of acetylcholine at the synapses in the brain, resulting from the inhibition of AChE . This leads to enhanced cholinergic neurotransmission, which can help improve cognitive function in patients with Alzheimer’s disease . Tacrine can also cause hepatotoxicity, leading to increased liver function tests (lft) and other adverse effects .
Action Environment
The action of Tacrine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzyme (CYP1A2) can affect the metabolism and efficacy of Tacrine . Additionally, individual variations in liver function and the presence of liver disease can impact the drug’s metabolism and potential for hepatotoxicity . Therefore, careful monitoring and dose adjustments may be necessary in certain patient populations .
Biochemical Analysis
Biochemical Properties
Tacrine hydrochloride plays a significant role in biochemical reactions. It is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, with IC50 values of 31 nM and 25.6 nM respectively . This compound enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing cholinergic function, which is accomplished by increasing the concentration of acetylcholine at cholinergic synapses . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its effect on gene expression. This compound is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses .
Dosage Effects in Animal Models
In animal models of cognitive impairment, this compound at dosages of 0.3 to 10 mg/kg dose-dependently reversed deficits in memory and learning
Metabolic Pathways
The major form of metabolism of this compound is in the liver via hydroxylation of benzylic carbon by CYP1A2 . This forms the major metabolite 1-hydroxy-tacrine (velnacrine) which is still active .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tacrine hydrochloride can be synthesized through a multi-step process. One common method involves the cyclization of 2-aminobenzonitrile with cyclohexanone to form 1,2,3,4-tetrahydroacridin-9-amine. This intermediate is then converted to this compound by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form 1-hydroxy-tacrine, which is still pharmacologically active.
Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.
Substitution: this compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
1-Hydroxy-tacrine: Formed through oxidation.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Tacrine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a probe substrate for studying enzyme kinetics and inhibition.
Biology: Investigated for its effects on cholinergic neurotransmission and neuroprotection.
Medicine: Primarily used in the treatment of Alzheimer’s disease to improve cognitive function.
Industry: Utilized in the development of new cholinesterase inhibitors and related compounds.
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Comparison:
Tacrine hydrochloride vs. Donepezil: this compound was the first approved drug, but donepezil has a longer half-life and fewer side effects.
This compound vs. Rivastigmine: Rivastigmine has a dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase, whereas this compound primarily inhibits acetylcholinesterase.
This compound vs. Galantamine: Galantamine has an additional mechanism of action by modulating nicotinic receptors, providing a broader therapeutic effect.
This compound remains a significant compound in the study and treatment of Alzheimer’s disease, despite being discontinued in some markets due to safety concerns .
Properties
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFVXZVXEJHHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
321-64-2 (Parent) | |
Record name | Tacrine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1026112 | |
Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,4-tetrahydro-9-aminoacridine hydrochloride monohydrate appears as yellow needles (from concentrated hydrochloric acid); white powder. pH of 1.5% solution: 4.5-6. Bitter taste. (NTP, 1992) | |
Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21086 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21086 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1684-40-8 | |
Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21086 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tacrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1684-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tacrine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacrine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759324 | |
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Record name | Tacrine hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72108 | |
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Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride | |
Source | EPA DSSTox | |
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Record name | 1,2,3,4-tetrahydroacridin-9-amine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.334 | |
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Record name | TACRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4966RNG0BU | |
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Melting Point |
543 to 547 °F (NTP, 1992) | |
Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21086 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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